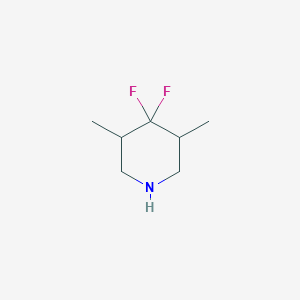

4,4-Difluoro-3,5-dimethylpiperidine

Description

Significance of Fluorine in Heterocyclic Systems

The introduction of fluorine into heterocyclic systems imparts a range of unique and often beneficial properties. The high electronegativity of fluorine can significantly alter the electronic environment of a molecule, influencing its acidity, basicity, and dipole moment. This, in turn, can modulate a molecule's binding affinity for biological targets, membrane permeability, and metabolic stability. For instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. The C-F bond is also stronger than a C-H bond, contributing to increased thermal and chemical stability. These attributes have made fluorination a powerful tool in the design of novel pharmaceuticals and agrochemicals.

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural products. nih.gov Its saturated, non-planar structure provides a three-dimensional scaffold that can be readily functionalized to interact with biological targets in a highly specific manner. Piperidine derivatives are found in a wide array of drug classes, including analgesics, antipsychotics, and antihistamines, demonstrating their versatility and importance in medicinal chemistry. encyclopedia.pub The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.

Unique Structural Features and Chemical Relevance of 4,4-Difluoro-3,5-dimethylpiperidine

This compound is a fascinating molecule that combines the structural rigidity of the piperidine ring with the unique electronic properties of geminal difluorination. The presence of two fluorine atoms on the same carbon atom (C4) significantly influences the properties of the piperidine ring. This gem-difluoro group acts as a non-obvious bioisostere for a carbonyl group or a hydroxylated carbon, and can also impact the basicity (pKa) of the piperidine nitrogen. The methyl groups at the 3 and 5 positions introduce additional stereocenters and steric bulk, which are expected to have a profound effect on the conformational preferences of the ring and its interaction with biological targets. The cis-relationship of the methyl groups, in particular, is a common feature in biologically active piperidines. The combination of these structural elements makes this compound a valuable building block for the synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

Structure

3D Structure

Properties

Molecular Formula |

C7H13F2N |

|---|---|

Molecular Weight |

149.18 g/mol |

IUPAC Name |

4,4-difluoro-3,5-dimethylpiperidine |

InChI |

InChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3 |

InChI Key |

ZYRQFDWQZXHTCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(C1(F)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,4 Difluoro 3,5 Dimethylpiperidine

Stereoselective Synthesis Approaches for Chiral Difluoropiperidines

The presence of two stereocenters at the C-3 and C-5 positions of 4,4-difluoro-3,5-dimethylpiperidine necessitates the use of stereoselective synthetic methods to control the relative and absolute configuration of the final product.

Diastereoselective Routes to this compound Isomers

Achieving diastereoselectivity in the synthesis of this compound isomers often relies on substrate-controlled approaches where existing stereocenters direct the formation of new ones. One common strategy involves the diastereoselective alkylation of chiral, non-racemic lactams. This method can provide access to enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov For instance, the cyclocondensation of an enantiopure phenylglycinol with a racemic γ-substituted δ-oxoester can proceed through a dynamic kinetic resolution to yield a chiral lactam, which can then be selectively alkylated. nih.gov

Another powerful technique is the dearomatization-hydrogenation of substituted fluoropyridines. nih.govsciencedaily.com This approach, often catalyzed by rhodium or palladium complexes, allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines from readily available pyridine (B92270) precursors. nih.govacs.orgnih.gov The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and avoiding undesirable side reactions like hydrodefluorination. nih.gov

Enantioselective Synthesis for Specific Stereoisomers

The enantioselective synthesis of specific stereoisomers of substituted piperidines is a critical area of research. nih.gov Methods such as metal-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or the use of chiral auxiliaries are prominent strategies. nih.gov For example, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner, followed by in-situ cleavage of the auxiliary to yield an enantioenriched piperidine (B6355638). acs.org

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can catalyze the aza-Michael reaction of N-tethered alkenes to produce enantiomerically enriched 2,5- and 2,6-substituted piperidines. nih.gov While not directly demonstrated for this compound, these enantioselective methods for constructing substituted piperidine rings represent a viable pathway for accessing specific chiral isomers. nih.govnih.gov

Fluorination Methodologies for Piperidine Scaffolds

The introduction of the gem-difluoro group at the 4-position of the piperidine ring is a key transformation that can be achieved through various fluorination strategies.

Gem-Difluorination Strategies at the 4-Position

The most direct approach for gem-difluorination at the 4-position is the deoxyfluorination of a corresponding piperidin-4-one precursor. A variety of fluorinating reagents can be employed for this transformation. Sulfur tetrafluoride (SF₄) in the presence of a hydrogen fluoride (B91410) (HF) source is a powerful, albeit hazardous, reagent for this purpose. thieme-connect.com Diethylaminosulfur trifluoride (DAST) and its analogues, such as XtalFluor-E, are also commonly used, though they can sometimes lead to elimination byproducts, especially when the adjacent position is activated. thieme-connect.comgoogle.com

A patent describes a method for preparing 4,4-difluoropiperidine (B1302736) hydrochloride from N-Boc-piperidone using trifluorosulfenylmorpholine as the fluorinating agent, followed by deprotection. google.com This newer reagent is reported to be more stable and safer to handle than DAST. google.com The choice of fluorinating agent and reaction conditions is critical to maximize the yield of the desired difluorinated product and minimize side reactions. thieme-connect.comgoogle.com

| Reagent | Precursor | Key Features |

| Sulfur Tetrafluoride (SF₄) / Hydrogen Fluoride (HF) | Piperidin-4-one | High-yielding but requires specialized equipment. thieme-connect.com |

| Diethylaminosulfur trifluoride (DAST) | Piperidin-4-one | Common reagent, but can lead to elimination byproducts. google.com |

| XtalFluor-E | Piperidin-4-one | Can result in low yields due to HF elimination. thieme-connect.com |

| Trifluorosulfenylmorpholine | N-Boc-piperidone | More stable and safer to use than DAST. google.com |

Influence of Fluorine Introduction on Ring Conformation

The introduction of fluorine atoms, particularly a gem-difluoro group, significantly influences the conformational preferences of the piperidine ring. d-nb.infonih.govresearchgate.netresearchgate.net This is due to a combination of steric and electronic effects, including electrostatic interactions and hyperconjugation. d-nb.inforesearchgate.net In many fluorinated piperidines, there is a notable preference for the fluorine atom to occupy an axial position. d-nb.infonih.gov

Cyclization Reactions in Piperidine Formation

The construction of the piperidine ring itself is a fundamental step in the synthesis of this compound. A variety of cyclization strategies can be employed to form this heterocyclic core. ajchem-a.comnih.gov

Common methods for piperidine synthesis include intramolecular nucleophilic substitution, reductive amination of dicarbonyl compounds, and intramolecular cyclization of amines with alkenes. nih.gov Oxidative ring-opening of unsaturated bicyclic lactams followed by double reductive amination is another efficient method for constructing substituted piperidines. researchgate.net

More recently, metal-catalyzed cyclization reactions have gained prominence. nih.govajchem-a.com For example, gold-catalyzed annulation can directly assemble highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Radical-mediated cyclizations of amino-aldehydes, catalyzed by cobalt complexes, also offer a route to piperidine derivatives. nih.gov Additionally, electroreductive cyclization of imines with terminal dihaloalkanes presents a modern approach to piperidine synthesis. nih.govresearchgate.net

The choice of cyclization strategy will depend on the availability of starting materials and the desired substitution pattern on the piperidine ring. For the synthesis of this compound, a strategy that allows for the subsequent or concurrent introduction of the methyl and difluoro groups would be most efficient.

Intramolecular Cyclization Pathways for Piperidine Ring Closure

Intramolecular cyclization represents a powerful strategy for the formation of the piperidine ring, where a suitably functionalized acyclic precursor undergoes ring closure. For the synthesis of this compound, this would involve an acyclic amine with appropriately placed reactive groups to facilitate the 6-endo or 6-exo cyclization.

One plausible approach involves the cyclization of N-alkenylamines. For instance, the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines has been successfully used to generate 5-halo-3,3-difluoropiperidines. nih.gov A similar strategy could be envisioned for the target molecule, starting from a precursor like N-protected-4,4-difluoro-3,5-dimethyl-1-amino-5-hexene. The challenge in this approach lies in the stereoselective synthesis of the acyclic precursor with the desired methylation pattern.

Metal-Catalyzed Cyclization Processes (e.g., Palladium-catalyzed, Rhodium-catalyzed)

Metal-catalyzed reactions offer a versatile toolkit for the synthesis of heterocyclic compounds, including piperidines. Palladium and rhodium catalysts are particularly effective in mediating various cyclization reactions.

Palladium-catalyzed cyclization could be employed through several pathways. For example, a palladium-catalyzed intramolecular Heck reaction of an N-protected amino-alkene bearing a vinyl or aryl halide could be a viable route. While specific examples for this compound are not documented, palladium-catalyzed carbonylative synthesis has been used to create complex heterocyclic structures. rsc.org This suggests the potential for developing a palladium-catalyzed process for the target molecule.

Rhodium-catalyzed cyclization is another powerful method. Rhodium catalysts are known to effect hydroamination and C-H activation reactions that can lead to piperidine ring formation. nih.gov For instance, the intramolecular hydroamination of an appropriately substituted amino-alkene could be a potential route. The development of a rhodium-catalyzed direct C-H addition of a suitable precursor to an alkene could also be explored for the synthesis of the target compound. nih.gov The choice of ligand is often crucial in these reactions to control regioselectivity and stereoselectivity. nih.gov

Radical-Mediated Cyclization Techniques

Radical cyclizations provide a mild and efficient way to construct cyclic systems. These reactions often proceed with high stereoselectivity, which would be crucial for establishing the desired relative stereochemistry of the methyl groups in this compound. A general approach involves the generation of a nitrogen- or carbon-centered radical in an acyclic precursor, which then undergoes a 6-exo or 6-endo cyclization. The starting material would typically be an N-alkenylamine or a related derivative containing a radical precursor group.

Reductive Amination and Catalytic Hydrogenation for Piperidine Synthesis

Reductive amination and catalytic hydrogenation of pyridine precursors are classical and widely used methods for piperidine synthesis. These methods are often robust and can be scaled up.

Hydrogenation of Pyridine Precursors to Form Piperidine Rings

The catalytic hydrogenation of a substituted pyridine is a direct and atom-economical approach to piperidine synthesis. For the target molecule, this would involve the synthesis of 3,5-dimethyl-4-fluoropyridine as a key intermediate. The synthesis of fluorinated pyridines can be challenging. Methods like the Balz-Schiemann reaction on the corresponding aminopyridine or halogen exchange (Halex) reactions on a chlorinated precursor are potential routes. nii.ac.jpgoogleapis.com

Once the 3,5-dimethyl-4-fluoropyridine is obtained, its hydrogenation to this compound would need to be carefully controlled. The hydrogenation of hydroxypyridines has been shown to be effective in the presence of platinum or palladium catalysts. google.com Similar conditions could be explored for the fluorinated analogue. The choice of catalyst (e.g., PtO2, Pd/C, Rh/C) and reaction conditions (pressure, temperature, solvent) would be critical to achieve complete reduction of the pyridine ring without defluorination. researchgate.net

Reductive Amination Routes Utilizing Relevant Intermediates

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperidines. harvard.edu A double reductive amination approach, starting from a suitable 1,5-dicarbonyl compound, is a powerful strategy for constructing the piperidine ring. chim.it For the synthesis of this compound, a potential diketone precursor would be 2,4-dimethyl-3,3-difluoropentane-1,5-dial. The synthesis of this fluorinated diketone would be a significant challenge.

Alternatively, a stepwise reductive amination could be employed. This might involve the reaction of a fluorinated keto-aldehyde with an amine, followed by intramolecular cyclization and reduction. The use of specific reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is common in these reactions as they are selective for the reduction of iminium ions over carbonyl groups. researchgate.netpurdue.eduyoutube.com

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Atom Economy

A direct comparative analysis of the synthetic routes for this compound is challenging due to the lack of specific literature on its synthesis. However, a general comparison based on the methodologies can be made.

| Synthetic Route | Potential Advantages | Potential Challenges | Atom Economy |

| Intramolecular Cyclization | High potential for stereocontrol. | Synthesis of complex acyclic precursors. | Moderate to High |

| Metal-Catalyzed Cyclization | Versatility and functional group tolerance. | Catalyst cost, optimization of reaction conditions, potential for side reactions. | Moderate |

| Radical-Mediated Cyclization | Mild reaction conditions, good stereoselectivity. | Control of radical reactivity, potential for competing pathways. | Moderate to High |

| Hydrogenation of Pyridine | Direct and potentially high-yielding. | Synthesis of the fluorinated pyridine precursor, potential for defluorination. | High |

| Reductive Amination | Robust and scalable. | Synthesis of the fluorinated dicarbonyl precursor. | High |

Interactive Data Table: General Comparison of Synthetic Strategies

| Synthetic Strategy | Typical Yields | Stereocontrol | Scalability |

|---|---|---|---|

| Intramolecular Cyclization | Variable (50-90%) | Good to Excellent | Moderate |

| Metal-Catalyzed Cyclization | Variable (40-85%) | Good to Excellent (Ligand-dependent) | Moderate to High |

| Radical-Mediated Cyclization | Good (60-95%) | Good to Excellent | Moderate |

| Hydrogenation of Pyridine | High (80-99%) | Substrate-dependent | High |

| Reductive Amination | Good to High (70-95%) | Substrate-dependent | High |

Advanced Spectroscopic and Structural Characterization of 4,4 Difluoro 3,5 Dimethylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationcymitquimica.comwikipedia.orgchemicalbook.comambeed.com

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 4,4-Difluoro-3,5-dimethylpiperidine, providing detailed information about the proton, carbon, and fluorine environments within the molecule.

1H, 13C, and 19F NMR for Proton, Carbon, and Fluorine Environments

¹H NMR: The proton NMR spectrum of the parent compound, piperidine (B6355638), typically shows signals for the axial and equatorial protons of the ring. For 3,5-dimethylpiperidine (B146706), additional signals corresponding to the methyl groups are observed. chemicalbook.comchemicalbook.comnih.gov The introduction of two fluorine atoms at the C4 position in this compound significantly influences the chemical shifts of the neighboring protons due to the strong electron-withdrawing nature of fluorine.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework. In piperidine, distinct signals are observed for the different carbon atoms in the ring. chemicalbook.com For cis-3,5-dimethylpiperidine, specific chemical shifts are recorded for the methyl carbons and the ring carbons. chemicalbook.com The presence of the gem-difluoro group at C4 in this compound causes a characteristic downfield shift for the C4 carbon and influences the shifts of the adjacent C3 and C5 carbons.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. nih.govnih.gov For this compound, the two fluorine atoms at the C4 position are diastereotopic, meaning they are in chemically non-equivalent environments. This non-equivalence arises from the presence of chiral centers at C3 and C5. As a result, the ¹⁹F NMR spectrum is expected to show two distinct signals, likely coupled to each other (geminal coupling) and to the adjacent protons. semanticscholar.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| H-2, H-6 | ~2.8 - 3.2 | m | |

| H-3, H-5 | ~2.0 - 2.4 | m | |

| CH₃ | ~0.9 - 1.2 | d | |

| NH | Variable | br s | |

| ¹³C | |||

| C-2, C-6 | ~45 - 50 | ||

| C-3, C-5 | ~30 - 35 | ||

| C-4 | ~115 - 125 | t | |

| CH₃ | ~15 - 20 | ||

| ¹⁹F | |||

| F-a, F-b | ~ -90 to -110 | ABq |

Note: The exact chemical shifts and coupling constants would need to be determined from experimental spectra.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the piperidine ring and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the relative stereochemistry of the methyl groups at C3 and C5 (cis or trans) by observing through-space interactions between their protons and the protons on the piperidine ring.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₇H₁₃F₂N, the expected exact mass can be calculated. cymitquimica.com HRMS analysis would provide an experimental mass value with high accuracy (typically to four or five decimal places), which should match the calculated theoretical mass, thereby confirming the molecular formula. rsc.org

X-ray Crystallography for Solid-State Structure Determinationresearchgate.net

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. nih.gov Obtaining a suitable single crystal of this compound or a derivative would allow for its complete structural elucidation. researchgate.netresearchgate.netnih.gov This technique would unambiguously determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry (cis or trans) of the methyl groups at the C3 and C5 positions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretching and bending vibrations of the alkyl groups, and strong absorptions corresponding to the C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F bonds are also expected to show characteristic signals in the Raman spectrum.

The combination of these spectroscopic techniques provides a comprehensive and detailed characterization of the molecular structure of this compound.

Quantum Chemical Calculations: Electronic Structure and Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine the optimized molecular geometry. scholarsresearchlibrary.comresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring (B3LYP/6-31G Level) Note: This data is for a related piperidine derivative and serves as an illustrative example of the type of information obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C | 1.516 - 1.555 | - |

| C-H | 1.094 - 1.112 | - |

| C-N | 1.07 - 1.09 | - |

| N-H | 0.9 - 1.01 | - |

| C-C-C | - | 109.99 - 113.60 |

| C-C-H | - | 103.57 - 111.12 |

| N-C-C | - | 108.5 |

Source: Adapted from structural analysis of 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidin-4-one. orientjchem.org

The piperidine ring can exist in various conformations, with the chair form being the most stable. For substituted piperidines like this compound, the orientation of the substituents (axial or equatorial) significantly impacts the molecule's stability and properties. Computational studies on fluorinated piperidines have shown that the conformational preferences are influenced by a combination of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.net

In the case of 3,5-difluoropiperidine, a strong preference for the fluorine atoms to be in the axial position has been observed and rationalized through DFT calculations. researchgate.net This preference is attributed to favorable electrostatic and hyperconjugative interactions. For this compound, a similar detailed conformational analysis would be necessary to determine the preferred arrangement of the methyl groups and the energetic barrier for ring inversion. Such studies typically involve mapping the potential energy surface by systematically rotating key dihedral angles.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scholarsresearchlibrary.comresearchgate.net For this compound, the electronegative fluorine atoms would create a region of negative electrostatic potential, while the hydrogen atoms of the methyl and piperidine ring would represent areas of positive potential.

Table 2: Illustrative Frontier Orbital Energies for a Generic Organic Molecule Note: This is a generalized example. Specific values for this compound would require dedicated calculations.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comnih.govmdpi.com An MD simulation for this compound would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between all atoms to predict their motion.

These simulations can reveal the conformational flexibility of the piperidine ring and the influence of the solvent on its preferred conformations. For instance, the interactions between the fluorine and methyl groups and the surrounding water molecules can stabilize certain conformations over others. MD simulations are particularly valuable for understanding how the molecule behaves in a realistic biological or chemical environment. nih.gov

Theoretical Descriptors of Chemical Reactivity and Stability

Beyond the HOMO-LUMO gap, other theoretical descriptors can provide a more nuanced understanding of a molecule's reactivity.

Fukui functions are used within DFT to identify the most reactive sites within a molecule. rsc.org They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. rsc.org

For this compound, calculating the Fukui functions would pinpoint which atoms are most likely to participate in different types of chemical reactions. This information is invaluable for predicting the regioselectivity of its reactions. Local reactivity indices, derived from the Fukui functions, further quantify the reactivity of each atomic site.

Bond Dissociation Energies and Strain Energy Analysis

The stability and reactivity of this compound are intrinsically linked to the strength of its covalent bonds and the inherent strain within its cyclic structure. Computational chemistry offers powerful tools to probe these characteristics.

Bond Dissociation Energies (BDEs):

The bond dissociation energy represents the enthalpy change upon the homolytic cleavage of a bond in the gas phase. It is a direct measure of bond strength. For this compound, the key bonds for analysis are the C-F, C-C, C-H, and N-H bonds.

C-F Bond: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine, leading to a significant ionic character. wikipedia.org The presence of two fluorine atoms on the same carbon (a gem-difluoro group) further strengthens the C-F bonds. wikipedia.org This is attributed to the increased positive partial charge on the carbon atom, which enhances the electrostatic attraction to the highly electronegative fluorine atoms. wikipedia.org While a precise experimental BDE for the C-F bond in this specific molecule is not available, it is expected to be substantial, likely exceeding the typical C-F BDE of around 115 kcal/mol found in monofluorinated alkanes. wikipedia.org The cleavage of a C-F bond in this molecule would be a highly endothermic process.

C-C Bonds: The BDEs of the C-C bonds within the piperidine ring are influenced by the substituents. The presence of methyl groups can slightly weaken adjacent C-C bonds compared to an unsubstituted cyclohexane (B81311) or piperidine. The gem-difluoro group is also known to have an effect on adjacent bond strengths.

C-H and N-H Bonds: The C-H bond strengths vary depending on their position. C-H bonds on carbons adjacent to the nitrogen atom (α-C-H) are typically weaker than other C-H bonds in the ring due to the stabilization of the resulting radical by the nitrogen lone pair. researchgate.net The BDE of the N-H bond in piperidine derivatives is generally around 91 kcal/mol, but this can be influenced by the electronic effects of the substituents. researchgate.net

A comparative table of typical bond dissociation energies for related structures is presented below to provide context.

| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |

| C-F | CH₃-F | 115 |

| C-F | CF₃-F | 130 |

| C-H (primary) | CH₃CH₂-H | 101 |

| C-H (secondary) | (CH₃)₂CH-H | 98.5 |

| C-H (tertiary) | (CH₃)₃C-H | 96.5 |

| N-H | (CH₃)₂N-H | 91 |

| C-C | CH₃-CH₃ | 90 |

Data compiled from various sources for illustrative purposes.

Strain Energy Analysis:

The conformational preference of the methyl groups (axial vs. equatorial) will significantly impact the strain energy. A cis or trans relationship between the two methyl groups at positions 3 and 5 will dictate the possible chair conformations and their relative energies. For a trans-3,5-dimethylpiperidine, a conformation with both methyl groups in equatorial positions is generally the most stable, minimizing steric strain. For a cis-isomer, one methyl group must be axial, leading to unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The gem-difluoro group at the 4-position does not introduce new chair conformers but does influence the ring geometry and the energy landscape of the existing conformers. The C-F bond lengths are shorter than C-H bonds, and the van der Waals radius of fluorine is larger than that of hydrogen, which can alter the steric environment. Computational studies on related N-acylpiperidines have shown that substituents can lead to twist-boat conformations becoming more accessible, although they are generally less favorable than the chair conformation by about 1.5 kcal/mol. acs.org A detailed computational analysis using methods like Density Functional Theory (DFT) would be required to accurately quantify the strain energies of the different possible diastereomers and conformers of this compound.

Exploration of Intermolecular Interactions and Hydrogen Bonding Networks

In the condensed phase (liquid or solid), the properties of this compound will be governed by intermolecular forces, particularly hydrogen bonding.

The molecule possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen lone pair and the fluorine atoms). This allows for the formation of a variety of hydrogen bonding networks.

N-H···N Hydrogen Bonds: A common and relatively strong hydrogen bond can form between the N-H group of one molecule and the nitrogen lone pair of another. This interaction is fundamental to the structure of many amines and nitrogen-containing heterocycles in the solid state.

C-H···F and C-H···N Interactions: Weaker hydrogen bonds, such as those involving C-H as the donor and fluorine or nitrogen as the acceptor, can also play a role in stabilizing the crystal lattice. The cumulative effect of these weak interactions can be substantial. ed.ac.uk

The specific arrangement of these hydrogen bonds in a crystal would define the supramolecular architecture, which could range from simple dimers to extended one-, two-, or three-dimensional networks. The interplay between the stronger N-H···N bonds and the more numerous but weaker N-H···F and C-H···F/N interactions would determine the final crystal packing. The presence of both donor and acceptor sites within the same molecule allows for the potential of self-assembly into complex and stable crystalline structures. figshare.com

A theoretical analysis of the potential hydrogen bonding modes is summarized in the table below.

| Hydrogen Bond Type | Donor | Acceptor | Relative Strength |

| N-H···N | N-H | Nitrogen Lone Pair | Strong |

| N-H···F | N-H | Fluorine Lone Pair | Moderate |

| C-H···N | C-H | Nitrogen Lone Pair | Weak |

| C-H···F | C-H | Fluorine Lone Pair | Weak |

The actual hydrogen bonding network that would form is dependent on the specific diastereomer of this compound and the crystallization conditions. X-ray diffraction studies of single crystals would be necessary to experimentally determine the precise nature of these intermolecular interactions.

Conclusion

4,4-Difluoro-3,5-dimethylpiperidine stands as a testament to the power of fluorine chemistry in tailoring the properties of heterocyclic compounds. While direct research on this specific molecule is still emerging, its structural features, inferred from a wealth of data on analogous compounds, point to its significant potential as a building block in the design of next-generation pharmaceuticals and agrochemicals. The synthesis of this compound is feasible through established methodologies, and its unique conformational and electronic properties warrant further investigation. As the demand for more effective and safer chemical entities continues to grow, the exploration of novel fluorinated scaffolds like this compound will undoubtedly play a crucial role in advancing chemical science.

Chemical Reactivity and Transformations of 4,4 Difluoro 3,5 Dimethylpiperidine

Reactions at the Nitrogen Center: Alkylation, Acylation, and Derivatization

Alkylation: The nitrogen of 4,4-difluoro-3,5-dimethylpiperidine is expected to readily undergo N-alkylation with various alkyl halides. The gem-difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect, which is known to decrease the basicity of the piperidine (B6355638) nitrogen. nih.gov This reduced basicity, in comparison to its non-fluorinated counterpart, may necessitate slightly more forcing reaction conditions or the use of stronger alkylating agents to achieve high yields. The stereochemistry of N-alkylation in piperidine derivatives can be influenced by the existing substituents on the ring. acs.org For this compound, the cis- or trans-relationship of the methyl groups at C3 and C5 will likely direct the approach of the alkylating agent, potentially leading to a preferred diastereomer of the N-alkylated product.

Acylation: N-acylation with acyl chlorides or anhydrides is another fundamental transformation. Similar to alkylation, the reduced nucleophilicity of the nitrogen due to the electron-withdrawing nature of the gem-difluoro group will influence the reaction rate. The use of a base, such as triethylamine (B128534) or pyridine (B92270), is typically employed to scavenge the generated acid and drive the reaction to completion. The resulting N-acyl derivatives are often more stable and less basic than the parent amine.

Derivatization: A wide range of other derivatizations at the nitrogen center are possible. These include reactions with sulfonyl chlorides to form sulfonamides, with isocyanates to form ureas, and with chloroformates to yield carbamates. These transformations are crucial for building molecular complexity and for the synthesis of libraries of compounds for biological screening.

| Reaction Type | Reagent Example | Expected Product | Influence of gem-Difluoro Group |

| Alkylation | Methyl iodide | 1,3,5-Trimethyl-4,4-difluoropiperidine | Decreased nitrogen basicity, may require stronger conditions. |

| Acylation | Acetyl chloride | 1-Acetyl-4,4-difluoro-3,5-dimethylpiperidine | Reduced nitrogen nucleophilicity. |

| Sulfonylation | Toluenesulfonyl chloride | 1-(Tosyl)-4,4-difluoro-3,5-dimethylpiperidine | Formation of a stable sulfonamide. |

| Carbamoylation | Phenyl isocyanate | 4,4-Difluoro-3,5-dimethyl-N-phenylpiperidine-1-carboxamide | Formation of a urea (B33335) derivative. |

Reactions at the Fluorinated Carbon Center: Exploring Fluorine's Electronic Influence

The C4 position, bearing the gem-difluoro group, is generally unreactive towards direct nucleophilic substitution due to the strength of the C-F bonds. However, the electronic influence of the fluorine atoms is significant and can affect reactions at adjacent positions.

The activation of C-F bonds in saturated gem-difluoroalkanes is challenging and typically requires harsh conditions or specific catalytic systems. researchgate.net Therefore, direct displacement of a fluoride (B91410) ion from this compound is not a synthetically viable transformation under standard laboratory conditions.

The primary role of the gem-difluoro group is electronic. It acts as a strong electron-withdrawing group, influencing the acidity of neighboring C-H bonds and the stability of any charged intermediates that may form in its vicinity. For instance, the acidity of the protons at C3 and C5 would be increased relative to the non-fluorinated analog, although this effect is attenuated by the distance.

Reactions at the Methyl Substituents: Selective Functionalization

The methyl groups at the C3 and C5 positions offer opportunities for further functionalization, allowing for the introduction of new chemical handles.

Radical Functionalization: Selective functionalization of C(sp³)–H bonds, including those of methyl groups on heterocyclic rings, can be achieved through radical-mediated processes. researchgate.net For instance, radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation could potentially lead to the formation of 3-(bromomethyl)- or 5-(bromomethyl)-substituted derivatives. The selectivity of this reaction would depend on the relative stability of the resulting carbon radicals.

Deprotonation and Alkylation: The methyl protons are generally not acidic enough for deprotonation with common bases. However, the use of very strong bases, such as organolithium reagents in the presence of a chelating agent like TMEDA, can sometimes facilitate deprotonation of methyl groups adjacent to a directing group. nih.gov In the case of an N-protected this compound, selective deprotonation of one of the methyl groups followed by quenching with an electrophile could be a potential, albeit challenging, route for functionalization. The regioselectivity between the C3 and C5 methyl groups would be a key consideration.

| Functionalization Strategy | Reagent Example | Potential Product | Key Challenge |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-(Bromomethyl)-4,4-difluoro-3,5-dimethylpiperidine | Controlling regioselectivity and preventing over-halogenation. |

| Deprotonation-Alkylation | n-BuLi/TMEDA, then an electrophile (e.g., CH₃I) | 3-Ethyl-4,4-difluoro-3,5-dimethylpiperidine | Achieving selective deprotonation of the methyl group. |

Ring Transformations and Expansion/Contraction Reactions

The piperidine ring itself can be subject to transformations that alter its size.

Ring Expansion: Ring expansion of piperidines to azepanes can be achieved through various methods, often involving the generation of a reactive intermediate adjacent to the ring. rsc.org For example, a Tiffeneau-Demjanov-type rearrangement could be envisioned if a hydroxymethyl or aminomethyl group were installed at the C3 or C5 position. The migratory aptitude of the adjacent ring carbons would determine the regiochemical outcome of the expansion. The presence of the gem-difluoro group could electronically influence the stability of the carbocation intermediate and thus the facility of the rearrangement.

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of α-halo ketones. wikipedia.orgadichemistry.com To apply this to the this compound system, it would first need to be converted to an appropriate α-haloketone precursor, for instance, by oxidation of a corresponding alcohol. A hypothetical route could involve the synthesis of a 3-hydroxy-4,4-difluoro-5-methylpiperidine derivative, oxidation to the ketone, followed by α-halogenation and subsequent treatment with a base to induce the ring contraction to a substituted cyclopentylamine. The regioselectivity of the ring opening of the cyclopropanone (B1606653) intermediate would be a critical factor. adichemistry.com Photomediated ring contractions of saturated heterocycles have also been reported and could potentially be applied. nih.gov

Impact of Gem-Difluorination on Piperidine Reactivity and Stereocontrol

The introduction of a gem-difluoro group at the C4 position of a 3,5-dimethylpiperidine (B146706) ring has a multifaceted impact on its chemical reactivity and stereochemical outcomes.

Reactivity:

Reduced Basicity: The most significant electronic effect is the decrease in the pKa of the piperidine nitrogen due to the strong inductive electron-withdrawing nature of the two fluorine atoms. nih.govnih.gov This can make reactions at the nitrogen, such as alkylation and acylation, more challenging compared to non-fluorinated analogs.

Altered Acidity of α-Protons: The gem-difluoro group increases the acidity of the protons on the adjacent carbons (C3 and C5), which could be exploited for selective deprotonation and functionalization under strongly basic conditions.

Influence on Carbocation Stability: The electron-withdrawing nature of the CF₂ group would destabilize any adjacent carbocation that might form during a reaction, for instance, in a ring expansion reaction.

Stereocontrol:

Diastereoselectivity: The fixed stereochemistry and steric bulk of the methyl groups at C3 and C5, combined with the conformational bias induced by the gem-difluoro group, can lead to high diastereoselectivity in reactions such as N-alkylation or functionalization of the methyl groups. The approach of reagents will be sterically hindered from one face of the molecule, leading to a preferred product isomer. The stereocontrolled synthesis of other fluorinated piperidines has been demonstrated to be highly dependent on the existing stereocenters. researchgate.netjyu.fi

| Property | Impact of Gem-Difluorination |

| Nitrogen Basicity | Decreased |

| Acidity of C3/C5 Protons | Increased |

| Stability of Adjacent Carbocations | Decreased |

| Ring Conformation | Influenced by the steric and electronic effects of the CF₂ group. |

| Stereoselectivity of Reactions | Potentially enhanced due to conformational rigidity and steric hindrance. |

Role of 4,4 Difluoro 3,5 Dimethylpiperidine As a Versatile Synthetic Building Block

Incorporation into Complex Chemical Scaffolds

There is no available scientific literature that documents the incorporation of 4,4-Difluoro-3,5-dimethylpiperidine into more complex chemical scaffolds.

Use in Multi-Component Reactions for Scaffold Assembly

No studies have been found that report the use of this compound as a reactant in multi-component reactions (MCRs) for the assembly of complex molecular frameworks. MCRs are powerful tools for rapidly building molecular complexity, but the application of this specific piperidine (B6355638) derivative in such reactions has not been described.

Application in the Construction of Nitrogen-Containing Heterocyclic Systems

Research detailing the application of this compound in the construction of other nitrogen-containing heterocyclic systems is not present in the current scientific literature. Its role as a precursor for generating fused, spirocyclic, or other complex heterocyclic structures has not been reported.

Development of Diverse Chemical Libraries Utilizing the Piperidine Moiety

There are no published reports on the development or synthesis of diverse chemical libraries that utilize the this compound moiety as a core scaffold. The generation of compound collections for high-throughput screening or drug discovery based on this specific building block has not been documented.

Strategies for Diversity-Oriented Synthesis and Skeletal Diversity

Functional Group Interconversions and Post-Synthetic Modification of Derivatives

Specific methods for the functional group interconversion on the this compound scaffold or the post-synthetic modification of its derivatives are not detailed in the available scientific literature. While general methodologies for modifying piperidine rings exist, their application to this particular difluorinated and dimethylated analogue has not been specifically investigated or reported.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of gem-difluorinated piperidines, including 4,4-difluoro-3,5-dimethylpiperidine, often involves multi-step sequences that can be challenging and low-yielding. Future research will undoubtedly focus on creating more direct, efficient, and stereoselective routes to this and related scaffolds.

Current strategies often rely on the fluorination of pre-existing piperidine (B6355638) rings or the cyclization of fluorinated acyclic precursors. For instance, methods for producing 3,3-difluoropiperidines have been developed starting from δ-chloro-α,α-difluoroimines, which are synthesized via electrophilic fluorination of the corresponding δ-chloroimines. figshare.com These pathways, while effective, can suffer from issues related to precursor stability and the scalability of reactions involving highly reactive anions. acs.org

Future efforts are expected to concentrate on:

Late-Stage Fluorination: Developing methods to introduce the gem-difluoro group at a later stage in a synthetic sequence would provide greater flexibility and access to a wider range of analogues. This could involve the use of modern fluorinating reagents on complex piperidine substrates.

Catalytic Asymmetric Synthesis: Given the presence of two stereocenters in this compound, the development of catalytic enantioselective and diastereoselective methods is a high priority. This would allow for the controlled synthesis of specific stereoisomers, which is crucial for pharmacological applications.

Flow Chemistry: The use of continuous flow reactors could offer safer and more efficient means of handling hazardous fluorinating agents and managing exothermic reactions, facilitating larger-scale production. tuodaindus.com

Fluorinated Building Blocks: The synthesis and utilization of novel, readily available fluorinated building blocks could streamline the construction of the difluoropiperidine core. wikipedia.org This approach simplifies access to these complex structures by incorporating the fluorine atoms early in the synthesis in a controlled manner.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage C-H Fluorination | Increased synthetic efficiency and access to diverse analogues. | Development of highly selective catalysts and fluorinating agents. |

| Asymmetric Catalysis | Precise control over stereochemistry for pharmacological studies. | Design of novel chiral ligands and catalytic systems. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reactor design and reaction conditions. |

| Novel Fluorinated Building Blocks | Simplified and more reliable synthetic routes. | Design and synthesis of versatile and stable fluorinated precursors. |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the conformational preferences and electronic properties of this compound is essential for its rational application in drug design and materials science. The gem-difluoro group significantly influences the puckering of the piperidine ring and the basicity of the nitrogen atom. nih.gov

Advanced spectroscopic and computational methods are poised to play a pivotal role in elucidating these properties.

19F NMR Spectroscopy: This technique is exceptionally sensitive to the local electronic environment of the fluorine atoms. Future studies will likely employ advanced 19F NMR experiments to probe subtle conformational changes and intermolecular interactions in solution. This can provide valuable insights into how these molecules interact with biological targets.

Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful for predicting molecular geometries, reaction pathways, and spectroscopic properties. emerginginvestigators.orgmdpi.com In silico screening and reaction simulation can guide the development of new synthetic reactions by predicting their viability. eurekalert.org For this compound, computational studies can predict the most stable conformations, the impact of the fluorine atoms on the molecule's electrostatic potential, and its reactivity towards various reagents. nih.gov These calculations can help rationalize observed biological activity and guide the design of next-generation compounds. emerginginvestigators.org

| Technique | Information Gained | Future Application |

| Advanced 19F NMR | Conformational dynamics, intermolecular interactions, and electronic environment of fluorine atoms. | Probing binding modes with biological targets and understanding solvent effects. |

| Quantum Chemical Calculations (DFT) | Molecular geometry, reaction mechanisms, electrostatic potential, and spectroscopic parameters. | Guiding synthetic efforts, predicting reactivity, and rationalizing structure-activity relationships. |

| X-ray Crystallography | Precise solid-state structure and intermolecular packing. | Definitive determination of stereochemistry and conformational preferences in the solid state. |

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is dominated by the nitrogen atom and the robust C-F bonds. While the nitrogen atom's nucleophilicity and basicity are modulated by the electron-withdrawing fluorine atoms, it remains a key site for functionalization.

Future research is expected to explore novel chemical transformations that go beyond simple N-alkylation or N-acylation.

C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds on the piperidine ring would open up new avenues for creating complex derivatives. This remains a significant challenge due to the relative inertness of these bonds.

C-F Bond Activation: While generally strong, the C-F bond can be activated under specific conditions. Research into the selective activation and functionalization of one of the C-F bonds could lead to the synthesis of monofluorinated or otherwise functionalized piperidines, although this is a formidable synthetic challenge.

Ring-Opening Reactions: Exploration of conditions that could lead to selective ring-opening of the piperidine scaffold could provide access to novel acyclic fluorinated amines, which are also valuable synthetic intermediates.

Expanding the Scope of this compound as a Key Synthetic Intermediate in Specialized Organic Syntheses

The primary emerging application for fluorinated piperidines, including the this compound scaffold, is in the field of medicinal chemistry. The piperidine ring is a common motif in many approved drugs, and the introduction of gem-difluoro groups can significantly improve their pharmacological properties.

A notable example is the use of 4,4-difluoropiperidine (B1302736) scaffolds in the development of potent and selective antagonists for the dopamine D4 receptor, which is a target for neurological and psychiatric disorders. chemrxiv.orgresearchgate.net The difluoro substitution can enhance binding affinity and modulate physicochemical properties to improve brain penetrance. chemrxiv.org

The future in this area will likely involve:

Library Synthesis: Using this compound as a core scaffold to generate libraries of diverse compounds for high-throughput screening against a wide range of biological targets.

Peptidomimetics: Incorporating the rigid, fluorinated piperidine structure into peptide sequences to create more stable and potent peptidomimetics. The conformational constraints imposed by the ring and the fluorine atoms can help to mimic specific peptide secondary structures.

Organocatalysis: Investigating the use of chiral derivatives of this compound as organocatalysts for asymmetric reactions. The unique stereoelectronic properties of the scaffold could lead to novel reactivity and selectivity. tuodaindus.com

The continued exploration of the synthesis and reactivity of this compound will undoubtedly uncover new applications and solidify its role as a valuable intermediate in the synthesis of complex functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.